

3-Bromopyridine-2,5-diamine CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromopyridine-2,5-diamine

Cat. No.: B049280

[Get Quote](#)

Technical Guide: 3-Bromopyridine-2,5-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **3-Bromopyridine-2,5-diamine**. The information is intended to support research and development activities in medicinal chemistry and related fields.

Core Compound Information

3-Bromopyridine-2,5-diamine is a functionalized pyridine derivative. Such compounds are valuable building blocks in organic synthesis, particularly for the development of novel pharmaceutical agents due to the versatile reactivity of the pyridine ring and its substituents.

Physicochemical and Identification Data

A summary of the key quantitative and identifying data for **3-Bromopyridine-2,5-diamine** is presented below. It is important to note that two distinct CAS numbers are frequently associated with this compound in supplier databases; both are provided here for comprehensive reference.

Property	Value	Citations
Molecular Formula	$C_5H_6BrN_3$	[1] [2]
Molecular Weight	188.03 g/mol	[2]
CAS Number(s)	896160-69-3 & 114292-91-0	[2]
Appearance	Dark brown or violet powder	[2]
Melting Point	117-122 °C	[2]
SMILES	<chem>NC1=CN=C(N)C(Br)=C1</chem>	[1]
InChIKey	YJENCMIONVUOCW-UHFFFAOYSA-N	[1]
Monoisotopic Mass	186.9745 Da	[3]

Predicted Mass Spectrometry Data

Predicted mass-to-charge ratios (m/z) for various adducts of **3-Bromopyridine-2,5-diamine** provide valuable information for mass spectrometry-based identification.

Adduct Ion	Predicted m/z
$[M+H]^+$	187.98178
$[M+Na]^+$	209.96372
$[M-H]^-$	185.96722
$[M+NH_4]^+$	205.00832
$[M+K]^+$	225.93766

Data sourced from PubChemLite.[\[3\]](#)

Note on Spectral Data: As of the latest literature search, experimental 1H NMR and ^{13}C NMR spectra for **3-Bromopyridine-2,5-diamine** were not available in the public domain. Researchers should perform their own spectral analysis for compound verification.

Experimental Protocols

A specific, peer-reviewed synthesis protocol for **3-Bromopyridine-2,5-diamine** is not readily available in the surveyed literature. However, the synthesis of the closely related isomer, 2,3-Diamino-5-bromopyridine, is well-documented and provides a representative methodology for the preparation of diaminobromopyridines from common starting materials.^[4] The following multi-step protocol is adapted from established organic synthesis procedures.^{[4][5]}

Representative Synthesis: Preparation of 2,3-Diamino-5-bromopyridine

This synthesis involves three main stages: bromination of 2-aminopyridine, subsequent nitration, and finally, reduction of the nitro group to an amine.

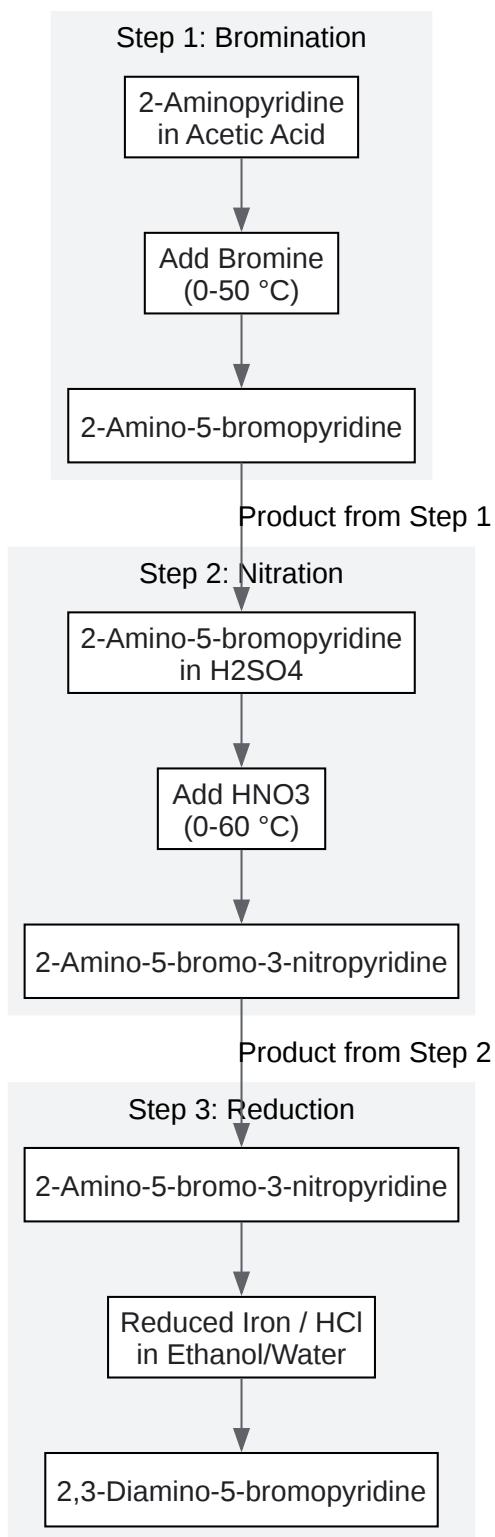
Step 1: Synthesis of 2-Amino-5-bromopyridine

- In a 2-liter three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 mL of acetic acid.^[4]
- Cool the solution to below 20°C using an ice bath.^[4]
- Prepare a solution of 480 g (3.0 moles) of bromine in 300 mL of acetic acid. Add this solution dropwise to the stirred 2-aminopyridine solution over a period of 1 hour.^[4]
- Maintain the temperature below 20°C for the first half of the addition, then allow it to rise to 50°C to delay the precipitation of the product's hydrobromide salt.^[4]
- After the addition is complete, collect the precipitated product by filtration and wash with water until the washings are free of bromide ions.^[4]
- Dry the solid at 110°C to yield 2-amino-5-bromopyridine.^[4]

Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

- In a 1-liter three-necked flask equipped with a stirrer and thermometer and cooled in an ice bath, add 500 mL of sulfuric acid (sp. gr. 1.84).^[4]

- Add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine from the previous step at a rate that keeps the temperature below 5°C.[4]
- With continued stirring at 0°C, add 26 mL (0.57 mole) of 95% nitric acid dropwise.[4]
- Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.[4]
- Cool the reaction mixture and pour it onto 5 liters of ice.[4]
- Neutralize the solution with approximately 1350 mL of 40% sodium hydroxide solution. The product, 2-amino-5-bromo-3-nitropyridine, will precipitate.[4]
- Collect the yellow precipitate by filtration, wash with water, and dry.[4]


Step 3: Synthesis of 2,3-Diamino-5-bromopyridine

- Charge a 100-mL flask fitted with a reflux condenser with 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, 30 g of reduced iron powder, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.[4]
- Heat the mixture on a steam bath for 1 hour.[4]
- After heating, filter the mixture to remove the iron powder and wash the filter cake with hot 95% ethanol.[4]
- Combine the filtrate and washings and evaporate to dryness.[4]
- Recrystallize the dark residue from approximately 50 mL of water to yield pure 2,3-Diamino-5-bromopyridine.[4]

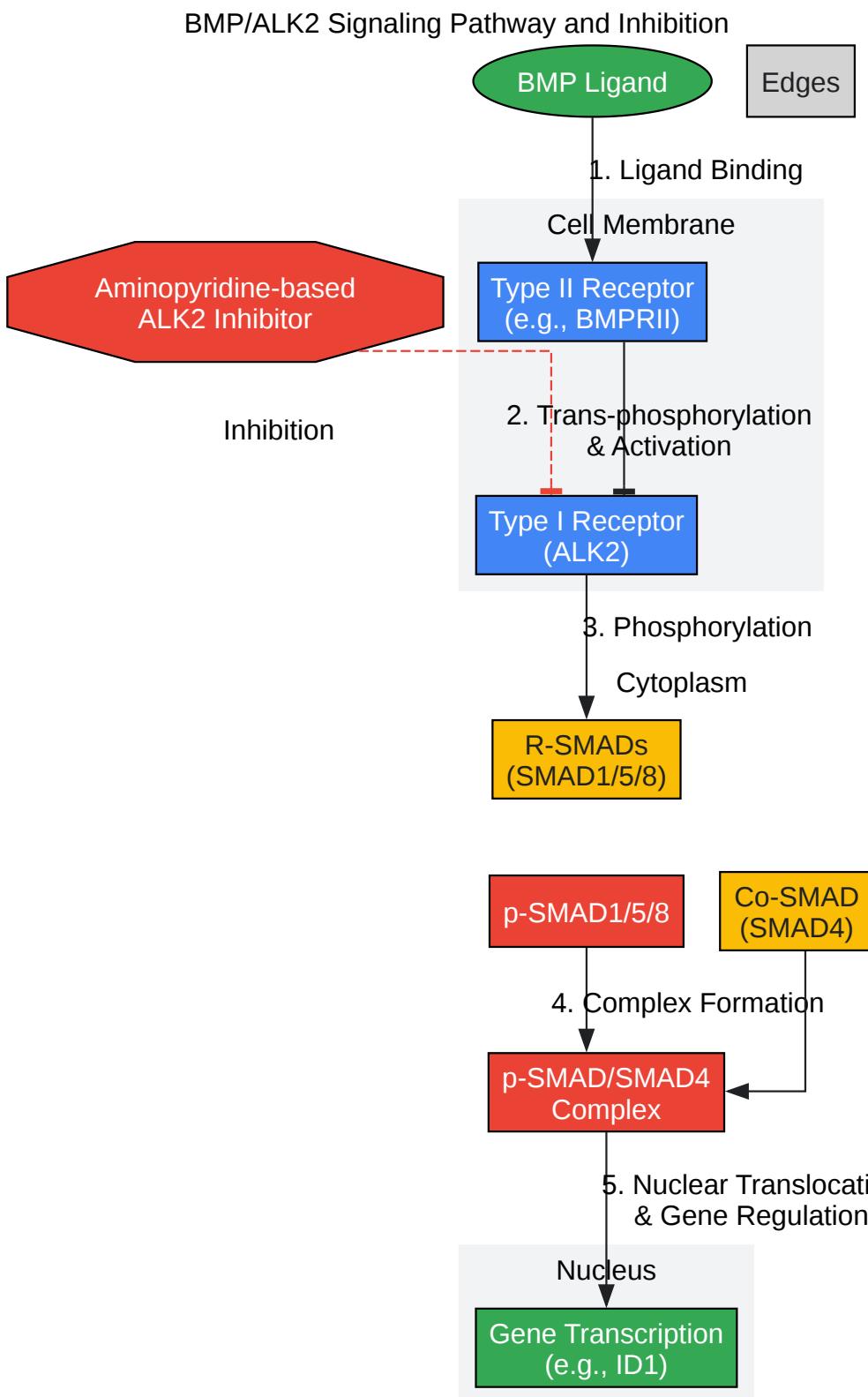
Visualized Experimental Workflow

The following diagram illustrates the logical flow of the representative synthesis for a diaminobromopyridine compound.

Workflow for the Synthesis of 2,3-Diamino-5-bromopyridine

[Click to download full resolution via product page](#)

Caption: Multi-step synthesis of 2,3-Diamino-5-bromopyridine.


Potential Biological Relevance and Signaling Pathways

While direct biological studies on **3-Bromopyridine-2,5-diamine** are limited, the broader class of aminopyridine derivatives has garnered significant interest as kinase inhibitors. Specifically, they form the core scaffold of inhibitors targeting Activin receptor-like kinase-2 (ALK2), a key enzyme in the Bone Morphogenetic Protein (BMP) signaling pathway.

The BMP/ALK2 Signaling Pathway

The BMP signaling cascade is crucial for embryonic development and tissue homeostasis, particularly in bone formation. Dysregulation of this pathway, often due to gain-of-function mutations in the ALK2 receptor, is implicated in diseases like Fibrodysplasia Ossificans Progressiva (FOP). Small molecule inhibitors that target the ATP-binding site of ALK2 are a promising therapeutic strategy. The aminopyridine scaffold is a key pharmacophore in several potent ALK2 inhibitors.

The diagram below outlines the canonical BMP signaling pathway and the point of intervention for ALK2 inhibitors.

[Click to download full resolution via product page](#)

Caption: Canonical BMP signaling via the ALK2 receptor and its inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-BROMOPYRIDINE-2,5-DIAMINE | CAS [matrix-fine-chemicals.com]
- 2. 3-Bromopyridine-2,5-diamine | CAS 896160-69-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. PubChemLite - 3-bromopyridine-2,5-diamine (C5H6BrN3) [pubchemlite.lcsb.uni.lu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [guidechem.com]
- To cite this document: BenchChem. [3-Bromopyridine-2,5-diamine CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049280#3-bromopyridine-2-5-diamine-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com